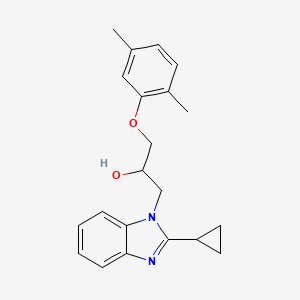

![molecular formula C14H12N4O4 B2643981 Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate CAS No. 1023502-19-3](/img/structure/B2643981.png)

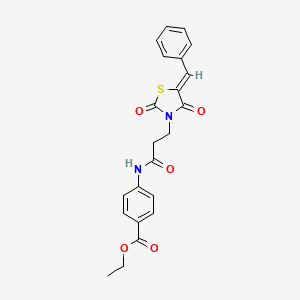

Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate is a chemical compound . Its CAS number is 1023502-19-3 .

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, density, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Ethyl 2-(1H Benzo [d] [1, 2, 3] triazole –1-yl] acetate and its derivatives have been synthesized and characterized for their antimicrobial activity, showing effectiveness against Streptococcus aureus and Esteria coli (R. Saini, A. Rai, A. Kesari, M. Yar, 2009).

Chemical Synthesis and Decomposition

- The compound has been involved in studies related to the synthesis and thermal decomposition of derivatives like 1,3,4-dioxazole, indicating its role in the formation of various chemical structures (H. Nohira, Kenji Inoue, H. Hattori, T. Okawa, T. Mukaiyama, 1967).

Reactions and Tautomerism

- Research has explored its existence as a tautomer and its decomposition into different chemical structures, shedding light on its chemical behavior and stability (D. L. Carrington, K. Clarke, C. G. Hughes, R. M. Scrowston, 1972).

Corrosion Inhibition

- This compound has been studied as a potential ecological corrosion inhibitor for mild steel, demonstrating significant inhibition efficiency, which is crucial for industrial applications (A. Nahlé, R. Salim, F. El Hajjaji, M. Aouad, M. Messali, E. Ech-chihbi, B. Hammouti, M. Taleb, 2021).

Structural Analysis in Crystallography

- The compound has been part of studies in crystallography, aiding in understanding molecular structures and interactions, such as hydrogen bonding and π–π stacking interactions (M. N. Ahmed, K. A. Yasin, M. Tahir, M. Hafeez, Shahid Aziz, 2013).

Synthesis of Heterocyclic Compounds

- Ethyl 2-(benzo[d]thazol-2-yl)acetate, a related compound, has been synthesized and used in the creation of various heterocyclic compounds, highlighting its importance in organic synthesis (H. M. Mohamed, 2021).

Antibacterial and Antioxidant Activities

- Derivatives of this compound have been synthesized and evaluated for their antibacterial and antioxidant activities, indicating its potential use in pharmaceutical applications (Manoj N. Bhoi, Mayuri A. Borad, E. Pithawala, H. Patel, 2016).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[4-(1,3-benzodioxol-5-yl)-5-cyanotriazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c1-2-20-13(19)7-18-10(6-15)14(16-17-18)9-3-4-11-12(5-9)22-8-21-11/h3-5H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDSXDDHWKNWFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(N=N1)C2=CC3=C(C=C2)OCO3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[4-(1,3-benzodioxol-5-yl)-5-cyanotriazol-1-yl]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2643899.png)

![1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]anthracene-2-carboxamide](/img/structure/B2643903.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2643908.png)

![8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(4-bromo-3-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2643912.png)